molecular formula C15H21BrO3 B14767374 2-(3-Bromo-2-isopropoxy-5-isopropylphenyl)-1,3-dioxolane

2-(3-Bromo-2-isopropoxy-5-isopropylphenyl)-1,3-dioxolane

Cat. No.: B14767374
M. Wt: 329.23 g/mol
InChI Key: WADWERYRISYMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-2-isopropoxy-5-isopropylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a bromine atom, isopropoxy, and isopropyl groups attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-isopropoxy-5-isopropylphenyl)-1,3-dioxolane typically involves the following steps:

    Bromination: The starting material, 2-isopropoxy-5-isopropylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.

    Formation of Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or other nucleophiles can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

  • Substituted phenyl derivatives
  • Carbonyl compounds from oxidation
  • Reduced phenyl derivatives

Scientific Research Applications

2-(3-Bromo-2-isopropoxy-5-isopropylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-isopropoxy-5-isopropylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and other functional groups in the compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(3-Bromo-2-isopropoxyphenyl)-1,3-dioxolane
  • 2-(3-Bromo-5-isopropylphenyl)-1,3-dioxolane
  • 2-(3-Bromo-2-isopropylphenyl)-1,3-dioxolane

Comparison:

    Structural Differences: The presence or absence of isopropoxy and isopropyl groups at different positions on the phenyl ring.

    Reactivity: Variations in reactivity due to different substituents and their positions.

    Applications: Unique applications based on the specific structure and reactivity of each compound.

This detailed article provides a comprehensive overview of 2-(3-Bromo-2-isopropoxy-5-isopropylphenyl)-1,3-dioxolane, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

2-(3-bromo-5-propan-2-yl-2-propan-2-yloxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C15H21BrO3/c1-9(2)11-7-12(15-17-5-6-18-15)14(13(16)8-11)19-10(3)4/h7-10,15H,5-6H2,1-4H3

InChI Key

WADWERYRISYMBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC(C)C)C2OCCO2

Origin of Product

United States

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